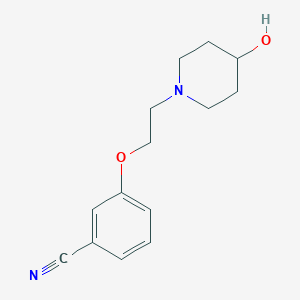
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C14H18N2O2 It is characterized by the presence of a benzonitrile group attached to a piperidine ring via an ethoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 3-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the bromoethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-(2-(4-oxopiperidin-1-yl)ethoxy)benzonitrile.
Reduction: Formation of 3-(2-(4-aminopiperidin-1-yl)ethoxy)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(4-Aminopiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methoxypiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methylpiperidin-1-yl)ethoxy)benzonitrile
Uniqueness
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
3-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c15-11-12-2-1-3-14(10-12)18-9-8-16-6-4-13(17)5-7-16/h1-3,10,13,17H,4-9H2 |
Clé InChI |
HURBWQYOLYTZHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CCOC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)









![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)



